N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethyl)benzenesulfonamide
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Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18F3NO3S and its molecular weight is 385.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biochemical Evaluation
Benzenesulfonamides have been synthesized and evaluated for their biochemical activities. For instance, sulfonamides incorporating flexible triazole moieties have been reported to be highly effective as inhibitors of carbonic anhydrase, a metalloenzyme involved in various physiological processes. These compounds showed significant in vitro inhibitory activity, with some demonstrating potential intraocular pressure lowering effects, relevant for glaucoma treatment (Nocentini et al., 2016).
Novel Nonsteroidal Progesterone Receptor Antagonists
Research into benzenesulfonamide derivatives has led to the development of novel nonsteroidal progesterone receptor (PR) antagonists. These compounds play key roles in various physiological systems, including the female reproductive system. One study reported the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as a new class of PR antagonists with potential clinical applications for diseases such as uterine leiomyoma and breast cancer (Yamada et al., 2016).
Anticonvulsant Activity
Benzenesulfonamide derivatives have also been synthesized and screened for their anticonvulsant activities. A study highlighted the synthesis of derivatives containing 4-aminobenzenesulfonamide and branched valproic acid moieties, demonstrating significant efficacy in mice models for epilepsy, suggesting the potential of these compounds as a new class of anticonvulsant agents (Wang et al., 2015).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase isoforms by N-substituted benzenesulfonamides has been a significant area of research, given its implications in treating conditions such as glaucoma, edema, and certain neurological disorders. X-ray crystallographic studies have provided insight into the binding mechanisms of these inhibitors, facilitating the design of more effective therapeutic agents (Di Fiore et al., 2011).
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3S/c19-18(20,21)15-8-10-16(11-9-15)26(24,25)22-12-17(23,14-6-7-14)13-4-2-1-3-5-13/h1-5,8-11,14,22-23H,6-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYTVPXFDCINLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.